molecular formula C7H5BrIN3O B2954307 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2094638-75-0

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

Cat. No.: B2954307
CAS No.: 2094638-75-0
M. Wt: 353.945
InChI Key: PXICRCBTWBIKHI-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine (CAS 2094638-75-0) is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a versatile pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its significant role in targeted cancer therapy . The distinct halogen substitutions at the 3- and 6-positions make it an ideal substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create a diverse library of novel molecules for biological screening . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity as protein kinase inhibitors (PKIs), playing a critical role in disrupting aberrant signaling pathways in cancer cells . These compounds are known to inhibit key kinases, including EGFR, B-Raf, and MEK, which are implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound—a rigid, planar fused ring system—allow for optimal interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Researchers can leverage this building block to develop potential therapeutic agents, exploring structure-activity relationships (SAR) to enhance binding affinity, selectivity, and overall pharmacological properties. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXICRCBTWBIKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=C1I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as bromine, iodine, and methanol, under controlled temperature and pressure conditions to ensure the desired substitution pattern .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes scaled up for larger batch production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki and Heck reactions, which are useful in forming carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or iodine atoms .

Scientific Research Applications

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and iodine atoms may facilitate binding to these targets, while the methoxy group can influence the compound’s solubility and bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Key Observations :

  • Halogenation at C3 : The 3-iodo substituent in the target compound is associated with potent kinase inhibition in analogues (e.g., 3-iodo derivatives inhibit Pim-1 at 52 nM ). Iodine’s larger atomic radius compared to chlorine or fluorine may enhance hydrophobic interactions in kinase binding pockets .
  • Methoxy at C2 : The methoxy group in the target compound likely improves solubility and modulates steric effects, similar to 2-methyl derivatives in Pim-1 inhibitors .
  • Bromine at C6 : Bromine’s electron-withdrawing effect may stabilize the aromatic system, as seen in 6-bromo derivatives used as intermediates for antiproliferative agents .

Structural Planarity:

The pyrazolo[1,5-a]pyrimidine core ensures planarity, critical for π-π stacking in kinase binding. Substituents like trifluoromethyl (CF₃) at C7 further enhance planarity via intramolecular H-bonding , while bulkier groups (e.g., 3,4,5-trimethoxy-phenyl) may reduce binding efficiency .

Pharmacokinetic and Selectivity Profiles

  • Kinase Selectivity : Pyrazolo[1,5-a]pyrimidines with 3-iodo or 3-aryl groups exhibit selectivity for Pim-1 and Flt-3 kinases (>30 μM hERG inhibition), reducing cardiotoxicity risks .

Biological Activity

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include the following:

  • Formation of the Pyrazolo Ring : This is achieved through the reaction of 3-amino-1H-pyrazole with appropriate electrophiles.
  • Bromination and Iodination : Bromine and iodine substituents are introduced via electrophilic aromatic substitution methods.
  • Methoxylation : The methoxy group is added using methanol in the presence of an acid catalyst.

Anticancer Properties

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)2.73 ± 0.33
This compoundMCF-7 (Breast)1.23 ± 0.18
This compoundHeLa (Cervical)1.06 ± 0.16

These compounds have been tested against various cancer cell lines using the MTT assay, indicating their potential as therapeutic agents in oncology .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression. For example, it has shown promising results as a c-Met kinase inhibitor:

CompoundEnzyme TargetIC50 (μM)
This compoundc-Met Kinase0.090

This inhibition suggests that it may play a role in blocking pathways critical for tumor growth and metastasis .

The mechanism of action for this compound involves interaction with specific molecular targets such as kinases and other proteins involved in cellular signaling pathways. The compound may exert its effects by:

  • Binding to Kinases : By inhibiting kinases like c-Met, it disrupts signaling pathways that promote cell proliferation and survival.
  • Inducing Apoptosis : Studies have shown that treatment with this compound can lead to late apoptosis in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause arrest in the G0/G1 phase of the cell cycle in certain cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in treating cancer:

  • Case Study on A549 Cells : A study demonstrated that treatment with a derivative led to significant cytotoxicity and apoptosis induction.
  • MCF-7 Cell Line Evaluation : Another study focused on breast cancer cells showed that the compound could effectively reduce cell viability at low concentrations.

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